fmoc-dl-4-cyanophenylalanine
Description
Significance of Unnatural Amino Acids in Peptide and Protein Science
Unnatural amino acids (UAAs), also known as non-proteinogenic or non-canonical amino acids, are those not found among the 20 standard genetically coded amino acids. nih.gov Their deliberate incorporation into peptides and proteins is a cornerstone of modern chemical biology and drug discovery. sigmaaldrich.com This strategy allows researchers to introduce novel chemical functionalities, structural constraints, and physicochemical properties into biological molecules, thereby expanding their functional diversity far beyond what is offered by nature. nih.govnih.gov
The significance of UAAs stems from several key advantages:
Structural Control and Conformational Constraints: The introduction of rigid or uniquely shaped UAAs can be used to control the three-dimensional structure of a peptide, locking it into a specific conformation that is optimal for binding to a biological target. nih.govcpcscientific.com
Molecular Probes: Many UAAs are designed to act as molecular probes. They can be equipped with spectroscopic or bioorthogonal handles that allow researchers to study complex biological processes like protein folding, protein-protein interactions, and enzyme activity with high precision. nih.govsigmaaldrich.com
Expansion of Chemical Functionality: UAAs can introduce a vast array of chemical groups not found in natural proteins, such as halogens, azides, alkynes, and nitriles. cpcscientific.com These groups can serve as sites for specific chemical modifications, bioconjugation, or can directly participate in molecular interactions. chemimpex.com
By leveraging these properties, scientists can construct diverse combinatorial libraries for high-throughput screening, design novel therapeutic agents with high potency and selectivity, and create powerful tools to unravel the intricate mechanisms of biological systems. sigmaaldrich.comcpcscientific.com
Overview of Fmoc-DL-4-Cyanophenylalanine as a Versatile Chemical Building Block and Probe
This compound stands out as a particularly useful UAA due to its dual functionality. It serves as both a structural component in peptide synthesis and as a sensitive spectroscopic probe.
As a Chemical Building Block:
The "Fmoc" portion of the name refers to the 9-fluorenylmethoxycarbonyl group, a base-labile protecting group essential for Fmoc-based solid-phase peptide synthesis (SPPS). chemimpex.comgenscript.com SPPS is a highly efficient and widely used method for the chemical synthesis of peptides in a controlled, stepwise manner. chemimpex.com this compound, in its L- or D-isomeric forms, is used as a building block to introduce the 4-cyanophenylalanine residue at specific positions within a peptide sequence. chemimpex.compeptide.com The incorporation of this UAA can influence the peptide's structural and biological properties. smolecule.com Furthermore, the cyano group itself can act as a chemical handle, allowing for post-synthesis modifications. For instance, it can be reduced to an amine, fundamentally altering the charge and interactive properties of the resulting peptide. peptide.comsmolecule.com
As a Spectroscopic Probe:
The true power of incorporating 4-cyanophenylalanine (pCNPhe or PheCN) lies in the unique properties of its cyano (C≡N) group. This group functions as a highly sensitive vibrational and fluorescent probe. rsc.orgresearchgate.net
Infrared (IR) Probe: The C≡N stretching vibration absorbs in a region of the infrared spectrum (around 2100–2400 cm⁻¹) where proteins themselves are largely transparent. acs.orgnih.govnih.gov This "transparent window" allows the nitrile signal to be detected with minimal interference from the rest of the protein, providing a clear and specific readout. acs.org The exact frequency of the C≡N stretch is exquisitely sensitive to its local environment, including electrostatics, hydrogen bonding, and solvation. acs.orgacs.org This makes pCNPhe an exceptional probe for mapping local electric fields, hydration states, and conformational changes within proteins. rsc.orgacs.orgnih.gov
Fluorescent Probe: The 4-cyanophenylalanine residue also possesses useful fluorescence properties. Its fluorescence emission is sensitive to the polarity of its surroundings and can be used to monitor protein binding and folding events. researchgate.netnih.gov It has a larger fluorescence quantum yield than natural phenylalanine and can be selectively excited, making it a versatile fluorophore for studying protein interactions, including through Förster resonance energy transfer (FRET). rsc.orgresearchgate.net
The combination of these roles makes this compound a versatile tool, enabling the synthesis of modified peptides that can report on their own local environment and interactions within complex biological systems. nih.gov
Physicochemical Properties of Fmoc-Protected Cyanophenylalanine Isomers
| Property | Fmoc-L-4-cyanophenylalanine | Fmoc-D-4-cyanophenylalanine |
|---|---|---|
| CAS Number | 173963-93-4 nih.gov | 205526-34-7 nih.gov |
| Molecular Formula | C₂₅H₂₀N₂O₄ nih.gov | C₂₅H₂₀N₂O₄ nih.gov |
| Molecular Weight | 412.44 g/mol sigmaaldrich.com | 412.44 g/mol nih.gov |
| Appearance | White to beige powder sigmaaldrich.com | Solid sigmaaldrich.com |
| Primary Application | Fmoc solid-phase peptide synthesis sigmaaldrich.com | Peptide synthesis sigmaaldrich.com |
Scope and Research Imperatives for this compound Studies
The application of this compound and the resulting pCNPhe probe is a dynamic and expanding area of research. Current studies have successfully used it to investigate protein folding, ligand binding, and molecular recognition in various proteins. acs.orgnih.gov However, the full potential of this tool is still being explored, and several research imperatives are driving the field forward.
A primary goal is to apply this probe to increasingly complex biological questions and systems. This includes moving from in vitro studies of purified proteins to investigations within the crowded and heterogeneous environment of living cells. bohrium.com Developing and refining methods for the genetic incorporation of pCNPhe into proteins in cellular contexts is crucial for this transition. nih.gov This allows for the study of protein structure and dynamics in their native functional state.
Another key area is the integration of data from pCNPhe probes with other advanced techniques. Combining IR spectroscopy with X-ray crystallography and molecular dynamics (MD) simulations provides a powerful, multifaceted approach to interpret the spectroscopic data with atomic-level detail. nih.gov This correlative approach allows researchers to build a more complete picture of the complex local environments within a protein. nih.gov
Future research will likely focus on:
Simultaneous Multi-Site Probing: Utilizing isotopologues of pCNPhe (e.g., containing ¹³C or ¹⁵N) to probe multiple sites within a single protein simultaneously, providing a more global view of conformational changes and allosteric communication. acs.org
Time-Resolved Spectroscopy: Employing ultrafast spectroscopic techniques to track dynamic processes, such as protein folding or enzyme catalysis, in real-time with residue-specific resolution. nih.govmdpi.com
Probing Disease-Related Processes: Applying pCNPhe to study protein misfolding and aggregation associated with amyloid diseases, leveraging the probe's sensitivity to changes in secondary structure and intermolecular interactions. nih.govbohrium.com
Expanding the Probe's Utility: Exploring the ortho and meta isomers of cyanophenylalanine (2-cyanophenylalanine and 3-cyanophenylalanine) to create a family of spectroscopic reporters with subtly different properties, which can be used interchangeably or in tandem to capture a wider range of structural information. rsc.orgrsc.org
Continued innovation in the synthesis, incorporation, and application of this compound will ensure its place as an indispensable tool in the chemical biologist's arsenal (B13267) for dissecting protein structure, dynamics, and function.
Structure
3D Structure
Properties
IUPAC Name |
3-(4-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c26-14-17-11-9-16(10-12-17)13-23(24(28)29)27-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPKKUTWCGYCDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C#N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402251 | |
| Record name | AG-E-83606 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
265321-37-7 | |
| Record name | 4-Cyano-N-[(9H-fluoren-9-ylmethoxy)carbonyl]phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=265321-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AG-E-83606 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Fmoc Dl 4 Cyanophenylalanine Incorporation
Solid-Phase Peptide Synthesis (SPPS) Strategies
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the stepwise assembly of amino acids on a solid support. bachem.com The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most widely used approach due to its milder deprotection conditions compared to the Boc/Bzl (tert-butyloxycarbonyl/benzyl) method. nih.goviris-biotech.de
Fmoc-Based SPPS Protocols for Fmoc-DL-4-Cyanophenylalanine Integration
The incorporation of this compound into a growing peptide chain via Fmoc-based SPPS follows a standard cycle of deprotection and coupling. nih.govspringernature.com The process begins with the deprotection of the N-terminal Fmoc group of the resin-bound peptide, typically using a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). uci.edu This exposes a free amine for the subsequent coupling reaction.
The incoming this compound is then activated and coupled to the free amine. Common activating reagents include aminium/uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or phosphonium (B103445) salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). sigmaaldrich.com These reagents, in the presence of a tertiary base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), facilitate the formation of an amide bond. bachem.com The cyano group on the phenylalanine side chain is stable to the standard conditions of Fmoc-SPPS, including repeated piperidine treatments for Fmoc removal and final cleavage from the resin with trifluoroacetic acid (TFA).
A general manual Fmoc-SPPS protocol for incorporating this compound is as follows:
Swell the resin: The solid support (e.g., Rink amide resin for a C-terminal amide) is swollen in a suitable solvent like DMF. uci.edu
Fmoc deprotection: The resin is treated with 20% piperidine in DMF for a short period (e.g., 10-20 minutes) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. This is followed by thorough washing with DMF to remove the piperidine and the dibenzofulvene byproduct.
Coupling: The this compound (typically 3-5 equivalents) is pre-activated with a coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF. This activated mixture is then added to the deprotected resin and allowed to react for a specified time (e.g., 30 minutes to a few hours). publish.csiro.au
Washing: The resin is washed extensively with DMF and dichloromethane (B109758) (DCM) to remove excess reagents and byproducts. publish.csiro.au
Repeat: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the desired sequence.
Cleavage and deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a cleavage cocktail, most commonly containing TFA and scavengers like triisopropylsilane (B1312306) (TIS) and water. sigmaaldrich-jp.com
Table 1: Standard Reagents in Fmoc-SPPS for this compound Incorporation
| Step | Reagent | Purpose | Typical Conditions |
| Resin Swelling | Dimethylformamide (DMF) or Dichloromethane (DCM) | Prepares the resin for synthesis | 30-60 minutes at room temperature |
| Fmoc Deprotection | 20% Piperidine in DMF | Removes the N-terminal Fmoc group | 2 x 10 minutes at room temperature |
| Amino Acid Activation/Coupling | This compound, HBTU/HATU, DIPEA/NMM | Forms the peptide bond | 30-120 minutes at room temperature |
| Washing | DMF, DCM, Isopropanol | Removes excess reagents and byproducts | Multiple washes between deprotection and coupling steps |
| Cleavage and Deprotection | Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water | Cleaves the peptide from the resin and removes side-chain protecting groups | 2-4 hours at room temperature |
Stereochemical Considerations in this compound Incorporation
A significant challenge in peptide synthesis is the preservation of the stereochemical integrity of the chiral amino acids. nih.gov Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, can occur during the activation step of the coupling reaction. peptide.com The mechanism often involves the formation of a 5(4H)-oxazolone intermediate, which can readily epimerize.
When using this compound, a racemic mixture of the D- and L-isomers is intentionally incorporated. However, it is crucial to prevent further racemization of other chiral amino acids within the peptide sequence during the coupling of this compound.
Several strategies are employed to minimize racemization during SPPS:
Use of Additives: The addition of reagents like HOBt (1-hydroxybenzotriazole) or its more reactive analogue, HOAt, to the coupling mixture can suppress oxazolone (B7731731) formation and thus reduce racemization. highfine.com
Choice of Coupling Reagent: Carbodiimide-based reagents like DIC, when used alone, are more prone to causing racemization. Their combination with additives like HOBt or OxymaPure is a standard practice to ensure chiral purity. bachem.com
Base Selection: Stronger bases and higher concentrations of base can increase the rate of racemization. Using a weaker base like NMM or a sterically hindered base like DIPEA in minimal necessary amounts is advisable. highfine.com
Protecting Groups: Urethane-based Nα-protecting groups like Fmoc are known to suppress racemization compared to other types of protecting groups. nih.gov
For certain amino acids that are particularly prone to racemization, such as histidine and cysteine, specific side-chain protection strategies and optimized coupling protocols are essential to maintain stereochemical integrity. nih.govpeptide.com While this compound itself is a racemic mixture, understanding and controlling racemization is paramount for the synthesis of well-defined peptides containing this and other chiral residues.
Genetic Encoding and Bioorthogonal Protein Incorporation
While SPPS is a powerful technique for synthesizing peptides, the production of large proteins containing non-canonical amino acids is often better achieved through biological methods. The genetic code expansion allows for the site-specific incorporation of unnatural amino acids (Uaas) into proteins in living cells or in cell-free translation systems.
Engineered Aminoacyl-tRNA Synthetase/tRNA Pairs for Site-Specific Integration
The central components for genetic code expansion are an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). This pair must be "orthogonal," meaning it does not cross-react with any of the endogenous aaRSs, tRNAs, or amino acids in the host organism. acs.org
The process involves:
Repurposing a Codon: A codon, typically a stop codon like the amber codon (UAG), is repurposed to encode the Uaa.
Engineered tRNA: A tRNA is engineered to recognize this repurposed codon. For the amber codon, this would be an amber suppressor tRNA with the anticodon CUA.
Engineered aaRS: An aaRS is evolved to specifically recognize and charge the engineered tRNA with the desired Uaa, in this case, 4-cyanophenylalanine. This is the most challenging step and often involves rounds of positive and negative selection to ensure high fidelity and efficiency.
Several orthogonal aaRS/tRNA pairs have been developed for the incorporation of 4-cyanophenylalanine. For example, researchers have evolved the Methanococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) and its corresponding tRNA to specifically incorporate 4-cyanophenylalanine in response to the UAG codon in E. coli. The Boxer laboratory has also utilized 4-cyanophenylalanine in their studies by incorporating it into Ribonuclease S via SPPS of peptide fragments, highlighting its utility as a vibrational probe. acs.org
Cell-Free and Cellular Systems for Unnatural Amino Acid Mutagenesis
The incorporation of 4-cyanophenylalanine can be achieved in both cellular (in vivo) and cell-free (in vitro) protein synthesis systems. acs.org
Cellular Systems: In vivo incorporation in organisms like E. coli involves transforming the cells with plasmids encoding the engineered orthogonal aaRS and tRNA, as well as the target protein containing the repurposed codon at the desired position. The Uaa, 4-cyanophenylalanine, is then added to the cell culture medium and is incorporated into the expressed protein.
Cell-Free Systems: Cell-free protein synthesis systems, typically derived from E. coli lysates, offer several advantages for Uaa incorporation. They are open systems, allowing for direct control over the concentration of components, including the Uaa. This can lead to higher incorporation efficiencies and is particularly useful for producing toxic proteins. The process involves adding the plasmids for the orthogonal pair and the target protein, along with 4-cyanophenylalanine, to the cell-free reaction mixture.
The ability to genetically encode 4-cyanophenylalanine provides a powerful avenue for creating proteins with novel properties. The cyano group can be used as an infrared probe to study protein dynamics and electric fields within proteins, or as a chemical handle for bioorthogonal ligation reactions to attach other molecules, such as fluorescent dyes or drugs. acs.org
Strategies for Efficient Viral Delivery System for Unnatural Amino Acid Mutagenesis in Mammalian Cells
The site-specific incorporation of unnatural amino acids (UAAs) into proteins within mammalian cells is a powerful technique for probing and manipulating protein function. pnas.org This process, known as unnatural amino acid mutagenesis, relies on the co-expression of several components: an engineered, orthogonal aminoacyl-tRNA synthetase (aaRS)/suppressor tRNA pair, and a target gene containing a codon (often a nonsense or frameshift codon) that is recognized by the suppressor tRNA. nih.govaddgene.org A significant challenge in this field is the development of robust and efficient methods to deliver this genetic machinery into mammalian cells. Viral vectors have emerged as a highly effective solution to this delivery problem. nih.govnih.gov
Researchers have developed viral delivery systems that can efficiently transduce a wide variety of mammalian cells, enabling the expression of proteins containing UAAs like 4-cyanophenylalanine. pnas.orgnih.gov An ideal viral vector for this purpose must possess a large cargo capacity to accommodate the multiple genetic components required and have a stable genome that can tolerate the insertion of multiple expression cassettes, particularly for the suppressor tRNA, which is often a limiting factor for incorporation efficiency in mammalian cells. pnas.orgnih.gov
Baculovirus-Based Delivery Systems
A prominent strategy involves the use of baculovirus-based vectors. pnas.orgnih.gov These vectors are advantageous due to their large double-stranded DNA genome (>30 kb), which can carry all the necessary components for UAA incorporation in a single virus. pnas.orgacs.org To enhance their effectiveness in mammalian systems, these baculovirus vectors are often engineered as hybrids, incorporating genetic elements from mammalian viruses to improve transduction efficiency. pnas.orgnih.gov
By taking advantage of the efficient gene delivery of baculovirus vectors, it is possible to systematically vary the expression levels of each genetic component—the aaRS, the tRNA, and the target protein—to determine the optimal ratio for efficient UAA incorporation. nih.govacs.org This optimization has led to the design of single baculovirus vectors that significantly improve the efficiency of UAA mutagenesis at a low virus load, even enabling protein modification in mouse brain tissue. nih.govacs.org
Optimization of Genetic Components
Beyond the delivery vector itself, strategies to enhance the efficiency of the incorporated genetic machinery are crucial. The expression level of the orthogonal suppressor tRNA is a known limiting factor for amber suppression in mammalian cells. pnas.org Therefore, delivery systems must supply multiple copies of the tRNA to achieve efficient UAA incorporation. pnas.org
Further enhancements have been achieved by engineering the host cell's translational machinery. For instance, engineering the eukaryotic release factor 1 (eRF1), which normally terminates translation at stop codons, can substantially increase the incorporation efficiency of a UAA in response to the UAG codon without significantly affecting the termination at other stop codons. acs.org Combining an optimized pyrrolysyl-tRNA synthetase/tRNA pair with an engineered eRF1 has been shown to enable the efficient incorporation of multiple different UAAs into proteins in mammalian cells. acs.org
The table below summarizes key features and strategies for viral delivery systems in UAA mutagenesis.
| Vector System | Key Advantage | Genetic Cargo | Optimization Strategy |
| Baculovirus | Large cargo capacity (>30 kb), stable genome. pnas.orgnih.gov | Orthogonal aaRS/tRNA pair, target gene with nonsense mutation. pnas.org | Incorporation of genetic elements from mammalian viruses to improve transduction. nih.gov |
| Optimized Baculovirus | High efficiency at low virus load. nih.govacs.org | Optimized relative expression levels of aaRS, tRNA, and target gene. nih.gov | Systematic variation of genetic component expression levels. nih.govacs.org |
| AAV-based Systems | Potential for in vivo applications and tissue-specific targeting. | Chemically unique UAA with a bioorthogonal handle for selection. biorxiv.org | Directed evolution to develop enhanced suppressor tRNA mutants. biorxiv.org |
The following table lists unnatural amino acids that have been successfully incorporated into proteins in mammalian cells using these advanced viral delivery strategies.
| Unnatural Amino Acid | Abbreviation | Key Feature/Application |
| 4-Cyanophenylalanine | pCNPhe, PheCN | Infrared (IR) spectroscopic probe, fluorescence quencher. nih.govacs.orgnih.gov |
| Acetylnaphthalene-aminopropanoic acid | Anap | Fluorescent amino acid. addgene.org |
| Aliphatic diazirine amino acid | Photo-crosslinking agent. addgene.org | |
| O-methyltyrosine | Structural analog of tyrosine. nih.gov |
These viral delivery strategies represent a significant advancement, facilitating the study of protein structure and function in their native cellular environment with high precision. nih.gov
Applications of Fmoc Dl 4 Cyanophenylalanine in Advanced Peptide and Protein Engineering
Design and Synthesis of Modified Peptides
The foundation of Fmoc-DL-4-cyanophenylalanine's utility lies in its role as a building block for solid-phase peptide synthesis (SPPS). smolecule.comsigmaaldrich.com The Fmoc protecting group allows for its controlled and efficient incorporation into growing peptide chains. The presence of the cyano group on the phenylalanine side chain introduces unique electronic and structural characteristics, enabling the synthesis of peptides with novel functions.
Incorporation into Bioactive Peptide Sequences
This compound is frequently incorporated into peptide sequences to generate new bioactive molecules. smolecule.com The cyano group itself can influence the biological properties of a peptide, or it can serve as a chemical handle for further modifications. smolecule.com Research has shown its utility in developing antimicrobial peptides by enhancing interactions with bacterial targets. smolecule.com For instance, peptides containing 4-cyanophenylalanine have demonstrated activity against Gram-positive bacteria, proving effective in reducing bacterial loads in both in vitro and in vivo models. smolecule.com Furthermore, its derivatives have been explored for the creation of antifungal agents, with some dipeptides showing greater potency than established treatments.
The introduction of this non-canonical amino acid can also lead to peptides with significant biological activity. For example, a tetrazine-containing amino acid, synthesized from L-4-cyano-phenylalanine, was incorporated into a peptide that then demonstrated more significant biological activity than its parent peptide. nih.govresearchgate.net This highlights the potential of using the cyano group as a precursor to create peptides with enhanced or novel therapeutic functions.
Construction of Peptides for Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for optimizing the function of therapeutic peptides. This compound provides a unique tool for these investigations. By substituting native amino acids like phenylalanine or tyrosine with 4-cyanophenylalanine, researchers can probe the effects of subtle electronic and steric changes on peptide activity without introducing bulky modifications. rsc.org
| Application in SAR Studies | Technique/Probe | Finding | Reference |
| Probing Peptide Conformation | Replacement of Phe with p-cyanophenylalanine | Revealed differences in oligomer formation and membrane interaction of human LL-37 peptide compared to a primate analog. | nih.gov |
| Studying Molecular Recognition | Site-selective incorporation of p-cyanophenylalanine and IR spectroscopy | Characterized residue-dependent changes upon peptide binding in a Src homology 3 (SH3) domain. | rsc.org |
| Detecting Protease Activity | Surface-Enhanced Raman Spectroscopy (SERS) using a peptide with 4-cyano-phenylalanine | Monitored peptide cleavage by observing the decrease in the SERS signal from the cyano group. | researchgate.net |
| Analyzing Ligand Binding | Genetic incorporation of p-cyanophenylalanine and 2D IR spectroscopy | Characterized conformational heterogeneity and dynamics involved in protein-ligand recognition. | aip.org |
Synthesis of Peptide Analogs for Enhanced Stability and Efficacy
A major hurdle in the development of peptide therapeutics is their susceptibility to degradation by proteases in the body. nih.gov The incorporation of non-natural amino acids like 4-cyanophenylalanine is a key strategy to overcome this limitation. The use of the D-enantiomer, Fmoc-D-4-cyanophenylalanine, can confer resistance to enzymatic degradation, thereby increasing the peptide's half-life and bioavailability. smolecule.com
Furthermore, the nitrile group itself can contribute to enhanced stability. In the synthesis of analogs of the drug pramlintide, the introduction of a 4-cyano substituent was shown to enhance binding to amylin receptors and extend the serum half-life in murine models, an effect attributed to nitrile-mediated resistance to proteases. Similarly, incorporating 4-cyanophenylalanine into indolicidin (B8082527) antimicrobial peptide analogs was found to reduce their hemolytic activity—a measure of toxicity to red blood cells—while maintaining their potent antimicrobial efficacy against E. coli. These findings demonstrate that this compound is a valuable component for engineering peptide drugs with improved therapeutic profiles.
Protein Modification and Bioconjugation
Beyond de novo peptide synthesis, this compound is instrumental in the modification of existing proteins and the construction of complex bioconjugates. The unique reactivity of the cyano group opens avenues for site-specific labeling and the development of targeted therapies.
Site-Specific Labeling of Proteins via Functionalized this compound
Site-specific labeling is essential for studying protein structure, function, and interactions. The 4-cyanophenylalanine residue, once incorporated into a protein, can serve as a versatile label in several ways.
As a Spectroscopic Probe: The nitrile group has a distinct vibrational frequency that appears in a clear region of the infrared (IR) spectrum, making it an excellent probe for techniques like IR and Raman spectroscopy. nih.govnih.gov The frequency of the C≡N stretch is sensitive to the local environment, such as solvent exposure and hydrogen bonding, allowing researchers to map hydration, electrostatic fields, and conformational changes within a protein. nih.govosti.govresearchgate.net It can also function as a fluorescent probe and an efficient fluorescence resonance energy transfer (FRET) donor when paired with an acceptor like tryptophan, enabling the measurement of short distances to study protein folding and conformational dynamics. nih.govacs.orgnih.gov
| Spectroscopic Application | Technique | Information Gained | Reference(s) |
| Probing Local Environment | Infrared (IR) & Raman Spectroscopy | Polarity, hydration state, hydrogen bonding, and local electric fields. | nih.govnih.govosti.gov |
| Monitoring Redox State | Infrared (IR) Spectroscopy | A reversible shift in the nitrile frequency reports on the redox state of nearby iron-sulfur clusters. | researchgate.net |
| Studying Protein Folding & Dynamics | Fluorescence Resonance Energy Transfer (FRET) | Used as a donor with Tryptophan (Trp) to measure short distances and monitor conformational changes. | researchgate.netnih.govacs.org |
| Sensing pH | Fluorescence Spectroscopy | The fluorescence quantum yield changes with the protonation state of a nearby N-terminal amino group, acting as a pH sensor. | nih.gov |
| Characterizing Protein Dynamics | 2D IR Spectroscopy | Isotopic labeling (¹³C¹⁵N) of the nitrile group extends the vibrational lifetime, allowing for the study of dynamics over longer timescales. | acs.org |
As a Bioorthogonal Handle: The cyano group can be chemically converted into other functionalities for subsequent labeling reactions. A notable example is its transformation into a tetrazine ring. nih.govplos.org Tetrazines are highly reactive partners in inverse electron-demand Diels-Alder cycloaddition reactions, a type of "bioorthogonal chemistry" that occurs rapidly and specifically in complex biological environments without interfering with native processes. nih.govplos.orgresearchgate.net By incorporating 4-cyanophenylalanine, converting it to a tetrazine amino acid, and then reacting it with a strained alkene like trans-cyclooctene (B1233481) (TCO), scientists can attach a wide array of molecules—such as fluorophores or drug payloads—to a specific site on a protein. biorxiv.orgspringernature.com
Development of Targeted Therapies through Peptide-Biomolecule Conjugation
The ability to create functionalized peptides and proteins paves the way for targeted therapies, which aim to deliver cytotoxic agents directly to cancer cells, minimizing damage to healthy tissue. mdpi.comnih.govfrontiersin.org Peptide-drug conjugates (PDCs) leverage peptides that home in on receptors overexpressed on tumor cells to deliver a potent payload. frontiersin.orgnih.gov
The technologies derived from this compound are directly applicable to this field. A peptide engineered for stability and bioactivity can be further functionalized for targeting. For example, a peptide containing a 4-cyanophenylalanine-derived tetrazine can be conjugated to a tumor-targeting antibody or a small molecule ligand. nih.govplos.org This creates a modular system where the peptide provides stability and a payload, while the conjugated biomolecule provides the targeting capability. This approach has been explored for labeling cancer cells and holds promise for creating next-generation PDCs. nih.govbicycletherapeutics.com The development of cyanobacterial peptides into payloads for antibody-drug conjugates (ADCs) serves as a successful precedent for how potent peptides can be harnessed for targeted therapy. nih.gov
Utility in Post-Translational Modification Studies
The unnatural amino acid this compound, and more specifically its enantiomerically pure form Fmoc-L-4-cyanophenylalanine, serves as a sophisticated tool in the study of post-translational modifications (PTMs). chemimpex.com PTMs refer to the covalent modification of amino acid side chains or the protein backbone after protein synthesis, a process that dramatically expands the functional diversity of the proteome. nih.gov The unique properties of the cyano group in 4-cyanophenylalanine (pCNPhe) allow it to be used not as a direct mimic of a common PTM, but as a sensitive reporter group to investigate the structural, functional, and enzymatic consequences of PTMs. acs.orgnih.gov Its utility is primarily centered on its application as a spectroscopic probe and as a component in substrates designed for studying enzymatic activity.
Spectroscopic Probing of PTM-Related Conformational Changes
The incorporation of 4-cyanophenylalanine into peptides and proteins provides a powerful spectroscopic handle to monitor local environments and their changes. acs.org The nitrile (C≡N) group possesses unique vibrational and fluorescent properties that are highly sensitive to its immediate surroundings, including changes in solvent polarity, hydrogen bonding, and local electric fields. nih.govresearchgate.netnih.gov These are factors that are often altered when a nearby amino acid undergoes a post-translational modification, such as phosphorylation, which introduces a bulky, charged group. nih.gov
Researchers leverage this sensitivity in several ways:
Infrared (IR) and Raman Spectroscopy: The C≡N stretching vibration occurs in a region of the IR spectrum that is free from interference from other native protein absorptions, providing a clear and isolated signal. nih.gov The precise frequency of this vibration is a reliable indicator of the local environment's polarity and hydrogen-bonding status. nih.gov For instance, a PTM event like phosphorylation on a nearby serine, threonine, or tyrosine residue can alter the local hydration shell and electrostatic environment, causing a detectable shift in the pCNPhe nitrile frequency. UV resonance Raman spectroscopy has been shown to enhance the signal of the pCNPhe nitrile group significantly, with optimal excitation wavelengths at 229 and 244 nm, allowing for detection limits in the low micromolar range (~10 μM). nih.gov This sensitivity is approximately a hundred times greater than that achieved in standard IR studies. nih.gov
Fluorescence Spectroscopy: 4-cyanophenylalanine is a fluorescent amino acid whose quantum yield is exquisitely sensitive to its environment. researchgate.netnih.gov Its fluorescence can be quenched or enhanced by neighboring amino acid side chains, a phenomenon that can be exploited to study PTM-induced conformational changes. nih.gov For example, if a PTM causes a change in the protein's fold that brings pCNPhe closer to a quenching residue (like tyrosine or a deprotonated histidine), a decrease in fluorescence intensity would be observed. nih.gov This approach allows for real-time monitoring of the structural consequences of modifications. Furthermore, pCNPhe can act as a FRET (Förster Resonance Energy Transfer) donor to tryptophan, providing a tool to measure distances and their changes upon modification. researchgate.net
Table 1: Spectroscopic Properties of 4-Cyanophenylalanine as a PTM Probe
| Spectroscopic Technique | Property Measured | Sensitivity To | Research Application in PTM Studies |
| Infrared (IR) Spectroscopy | C≡N stretching frequency | Polarity, hydrogen bonding | Detecting changes in the local electrostatic environment following a PTM event. nih.gov |
| UV Resonance Raman | Enhanced ν(C≡N) signal | Polarity, molecular interactions | High-sensitivity probing of intramolecular and intermolecular interactions altered by PTMs. nih.gov |
| Fluorescence Spectroscopy | Quantum yield, lifetime | Local environment, proximity to quenchers | Monitoring PTM-induced protein folding/unfolding and conformational changes. researchgate.netnih.gov |
| FRET (with Tryptophan) | Energy transfer efficiency | Distance between pCNPhe and Trp | Measuring intramolecular distances to characterize structural changes resulting from PTMs. researchgate.net |
Probing Enzymatic Processing
Post-translational modifications are not limited to the addition of chemical groups; they also include the cleavage of peptide bonds by proteases. nih.gov Peptides synthesized with Fmoc-L-4-cyanophenylalanine can be used as custom substrates to study the activity of enzymes involved in these processes.
In one notable application, a peptide substrate containing 4-cyanophenylalanine was designed to detect the activity of the protease trypsin. researchgate.net The study utilized Surface-Enhanced Raman Spectroscopy (SERS) to monitor the cleavage event. The intense and sharp Raman signal from the cyano group of pCNPhe, along with signals from other aromatic residues like phenylalanine, served as a reporter. researchgate.net When the peptide, immobilized on gold nanostructures, was cleaved by trypsin, the fragment containing pCNPhe diffused away from the surface. researchgate.net This resulted in a corresponding decrease in the SERS signal intensity, allowing for the real-time monitoring of protease activity. researchgate.net This methodology demonstrates the utility of incorporating pCNPhe to create highly sensitive and specific substrates for assaying enzymes central to PTM pathways.
Table 2: Research Findings on 4-Cyanophenylalanine in Enzymatic Studies
| Study Focus | Methodology | Key Finding | Reference |
| Protease Activity Detection | A peptide substrate containing 4-cyano-phenylalanine (CN-F) and Phenylalanine (F) was designed for the protease trypsin. | The cleavage of the peptide bond was monitored by the decrease in the Surface-Enhanced Raman Spectroscopy (SERS) signal from the CN-F residue as it diffused away from a gold surface. | researchgate.net |
| Environmental Sensitivity | The ν(C≡N) band of pCNPhe was studied in different solvents and in the presence of liposomes. | The wavenumber of the ν(C≡N) band decreased by 8 cm⁻¹ when the solvent was changed from H₂O to the less polar THF, demonstrating its sensitivity to environmental polarity. A similar, smaller decrease was observed when a pCNPhe-containing peptide interacted with liposomes. | nih.gov |
| Fluorescence Quenching | The effect of various amino acid side chains on pCNPhe fluorescence was systematically studied. | Tyrosine was found to be a significant quencher of pCNPhe fluorescence. This effect can be used to design probes where a PTM-induced conformational change alters the Tyr-pCNPhe distance, leading to a change in fluorescence. | nih.gov |
Fmoc Dl 4 Cyanophenylalanine As a Spectroscopic Probe in Biophysical Research
Fluorescence Spectroscopy Applications
The fluorescence of p-cyanophenylalanine can be selectively excited without interference from natural aromatic amino acids like tryptophan and tyrosine. nih.govresearchgate.net This property, combined with its environmental sensitivity, makes it an invaluable tool for investigating a wide array of biological phenomena. acs.orgrsc.org
A key application is demonstrated in the study of the N-terminal domain of the ribosomal protein L9 (NTL9). By replacing phenylalanine-5, a residue buried within the hydrophobic core of the folded protein, with p-cyanophenylalanine, researchers could monitor the formation of this core during folding. acs.org The fluorescence of the p-cyano-Phe derivative reported on the transition, showing the characteristic V-shaped chevron plot expected for a two-state folding process. acs.org This study highlighted the applicability of p-cyano-Phe as a minimally perturbative probe for tracking protein folding kinetics. acs.orgescholarship.org
The fluorescence of p-cyanophenylalanine is also utilized in Förster Resonance Energy Transfer (FRET) studies to measure intramolecular distances. It can act as a FRET donor to tryptophan, allowing for the study of conformational changes, such as the disruption of the hydrophobic core during protein unfolding. nih.govresearchgate.net
Understanding how proteins and peptides interact with biological membranes is crucial for cell biology. p-Cyanophenylalanine has been successfully employed to study these interactions. nih.govacs.orgfigshare.com When a peptide containing p-cyanophenylalanine partitions from an aqueous environment into the lipid bilayer of a membrane, the change in the local environment of the probe is reflected in its fluorescence properties. units.it
The fluorescence of p-cyanophenylalanine is known to decrease in apolar, aprotic environments, a characteristic that is contrary to most fluorophores. units.it This is because its fluorescence quantum yield is highly sensitive to hydrogen bonding involving the cyano group. nih.govunits.it Therefore, the movement of a p-cyanophenylalanine-containing peptide segment from the polar aqueous phase to the nonpolar membrane interior leads to a detectable change in fluorescence, providing information on the binding, insertion, and orientation of the peptide within the membrane. nih.govunits.it
The sensitivity of p-cyanophenylalanine fluorescence to its environment makes it a valuable tool for studying the binding of peptides and ligands to proteins. nih.govresearchgate.netfigshare.com A change in the fluorescence signal upon binding can be used to determine binding affinities and to probe the conformational changes that accompany the binding event. researchgate.netrsc.org
For instance, the binding of calmodulin (CaM) to a peptide derived from the CaM-binding domain of skeletal muscle myosin light chain kinase (MLCK) was studied using a p-cyanophenylalanine-labeled peptide. researchgate.net The addition of CaM to the solution containing the labeled peptide resulted in the quenching of the p-cyanophenylalanine fluorescence. researchgate.net Through stoichiometric titrations, the binding affinity (Kd) of the peptide for CaM was successfully determined, demonstrating the utility of this probe in quantifying molecular interactions. researchgate.net The quenching can be due to changes in solvent exposure or interactions with nearby amino acid residues in the binding pocket. nih.govnih.gov
p-Cyanophenylalanine has proven to be a powerful intrinsic probe for studying the formation and kinetics of amyloid fibrils, which are associated with a range of neurodegenerative diseases. figshare.comnih.govspringernature.com Traditional methods often rely on extrinsic dyes like Thioflavin T (ThT), which can sometimes bind to non-amyloid structures. nih.gov Incorporating p-cyanophenylalanine directly into the peptide sequence provides a site-specific, intrinsic reporter of the aggregation process. nih.govrsc.org
A detailed understanding of the factors that modulate p-cyanophenylalanine fluorescence is essential for its accurate application as a biophysical probe. nih.govnih.gov Its fluorescence quantum yield and lifetime are highly sensitive to the local environment, particularly to hydrogen bonding and quenching interactions. researchgate.netnih.govnih.gov
The fluorescence quantum yield of p-cyanophenylalanine increases significantly when its cyano group acts as a hydrogen bond acceptor. nih.govresearchgate.net Consequently, its fluorescence is enhanced in protic solvents like water compared to aprotic solvents. researchgate.netunits.it This sensitivity to hydration makes it an excellent probe for processes involving the exclusion of water, such as protein folding and membrane insertion. nih.govunits.it
Furthermore, p-cyanophenylalanine fluorescence can be quenched by several amino acid side chains. nih.govfigshare.com A systematic study revealed that Tyrosine has the most significant quenching effect, followed by deprotonated Histidine, Methionine, and Cysteine. nih.govnih.gov This quenching is often mediated by FRET (to Tyrosine) or electron transfer mechanisms. nih.govrsc.org The protonation state of nearby groups, such as the N-terminal amino group or the Histidine side chain, also influences the fluorescence, allowing p-cyanophenylalanine to be used as a pH sensor in certain contexts. acs.orgnih.gov
| Quencher | Quenching Effect | Stern-Volmer Constant (M⁻¹) |
| Tyrosine | Strongest quencher | Not specified |
| Histidine (deprotonated) | Strong quencher | 39.8 (for free imidazole) nih.govfigshare.com |
| Methionine | Moderate quencher | Not specified |
| Cysteine | Moderate quencher | Not specified |
| Histidine (protonated) | Weaker quencher | Not specified |
| Lysine (deprotonated) | Quencher | Not specified |
| Hydroxide (B78521) Ion | Effective quencher | 22.1 nih.govfigshare.com |
This table summarizes the quenching effects of various amino acid side chains and ions on p-cyanophenylalanine fluorescence based on available research. nih.govnih.govfigshare.com
The knowledge of how different amino acid side chains quench p-cyanophenylalanine fluorescence allows for the rational design of specific probes for monitoring particular conformational changes, such as the formation of α-helices. nih.govacs.orgnih.gov By strategically placing a p-cyanophenylalanine residue and a quenching residue at specific positions within a peptide sequence, a system can be engineered where a fluorescence signal is "turned on" or "turned off" upon a specific conformational transition. nih.gov
For example, placing a p-cyanophenylalanine and a Histidine or Tyrosine residue at positions i and i+4 in an alanine-based peptide creates a sensitive probe for α-helix formation. nih.govnih.gov In an unfolded state, the fluorophore and quencher are far apart, resulting in high fluorescence. Upon folding into an α-helix, the two residues are brought into close proximity, leading to efficient quenching of the p-cyanophenylalanine fluorescence. nih.gov The p-cyanophenylalanine-Histidine pair is particularly useful as its quenching efficiency is dependent on the protonation state of the Histidine, making it a pH-sensitive probe of helical structure. nih.govnih.govfigshare.com Similarly, selenomethionine (B1662878) has been paired with p-cyanophenylalanine to create a minimally perturbative fluorophore-quencher pair for probing helical structures through electron transfer quenching. rsc.orgescholarship.org
Elucidating Environment Sensitivity of p-Cyanophenylalanine Fluorescence
Infrared (IR) Spectroscopy Applications
Infrared (IR) spectroscopy is a valuable technique for studying molecular vibrations. The incorporation of 4-cyanophenylalanine into proteins allows for targeted analysis within a spectral window that is typically free from the absorptions of natural amino acids.
The nitrile group (C≡N) of 4-cyanophenylalanine possesses properties that make it an excellent infrared reporter. The C≡N stretching vibration gives rise to a sharp, intense absorption band located in a region of the infrared spectrum (approximately 2220-2260 cm⁻¹) that is free of other vibrational modes from the protein itself. nih.govnih.govspectroscopyonline.com This spectral transparency allows the C≡N signal to be observed without interference from the much more complex and overlapping amide bands of the protein backbone. nih.govnih.gov
The intensity of the C≡N stretching peak is due to the significant change in dipole moment that occurs during the vibration. spectroscopyonline.com Furthermore, the stretching vibrations of nitrile groups have relatively high extinction coefficients, making them readily detectable even at low concentrations. nih.gov The position of this band is sensitive to its local environment but is generally found between 2240 and 2260 cm⁻¹ for saturated nitriles and at a slightly lower frequency, between 2220 and 2240 cm⁻¹, for aromatic nitriles like 4-cyanophenylalanine due to electronic conjugation with the phenyl ring. spectroscopyonline.com These characteristics make the nitrile group a minimally perturbative yet highly sensitive probe for site-specific IR studies. nih.gov
The precise frequency of the C≡N stretching vibration is highly sensitive to the local microenvironment, making 4-cyanophenylalanine an effective probe for characterizing the heterogeneity within a protein structure. nih.govnih.gov By incorporating the probe at different sites, researchers can map out variations in local environments. nih.gov
Table 1. C≡N Frequencies of p-Cyanophenylalanine at Different Sites in the SH3 Domain
This table illustrates how the nitrile stretching frequency varies depending on its location within the protein, reflecting the unique microenvironment of each site. Data sourced from a study on the SH3 domain. nih.gov
| Protein Variant (Site of CNPhe) | Center Frequency (cm⁻¹) | Environmental Interpretation |
|---|---|---|
| Y7FCN | ~2236.5 | Reports on the N-terminal region environment |
| W37FCN | ~2235.0 | Probes the conserved aromatic recognition surface |
| Y53FCN | ~2238.0 | Reflects the environment of the C-terminal region |
| F55FCN | ~2237.0 | Senses the local environment near the binding surface |
The frequency of the C≡N stretching vibration is modulated by both the local electrostatic field and hydrogen bonding interactions, making it a powerful probe of these fundamental properties in biological systems. nih.govpnas.org The nitrile group's frequency shifts in response to the polarity and hydration of its surroundings. nih.gov
Specifically, the C≡N stretching frequency is known to shift by approximately 10-12 cm⁻¹ depending on its degree of solvation. nih.gov In a non-polar or buried environment, the frequency is red-shifted (lower frequency), while in a polar, water-exposed environment, it is blue-shifted (higher frequency). nih.govacs.org For instance, studies have shown that the C≡N frequency for a 4-cyanophenylalanine-containing peptide is around 2228 cm⁻¹ in a non-polar solvent but shifts to 2237 cm⁻¹ in water. nih.gov This sensitivity allows the probe to report on whether a particular site in a protein is buried in the hydrophobic core or exposed to the aqueous solvent. acs.org This makes 4-cyanophenylalanine a direct, site-specific reporter of solvent accessibility and local electric fields. nih.govnih.gov
Table 2. Solvent-Induced Frequency Shifts of the C≡N Vibration
This table shows the characteristic frequency of the C≡N stretch in different solvent environments, highlighting its utility as a probe for local polarity and hydration. nih.govacs.org
| Solvent/Environment | Approximate C≡N Frequency (cm⁻¹) | Interpretation |
|---|---|---|
| Tetrahydrofuran (THF) / Non-polar | ~2228 | Represents a buried, hydrophobic, or non-H-bonding environment |
| Water (H₂O) / Polar | ~2237 | Represents a solvated, water-exposed, or H-bonding environment |
In addition to its use as an IR probe, 4-cyanophenylalanine is also a fluorescent amino acid. researchgate.net Its fluorescence emission is sensitive to the local environment, particularly to hydrogen bonding with water. nih.govnih.gov This dual spectroscopic nature allows for powerful combined studies where IR spectroscopy and fluorescence provide complementary information. pnas.orgnih.gov
In such studies, IR spectroscopy can provide detailed information about the hydration and electrostatic environment at the site of the probe, while fluorescence can monitor larger-scale conformational changes or binding events. nih.govresearchgate.net For example, in studies of amyloid formation by the islet amyloid polypeptide (IAPP), 4-cyanophenylalanine substitutions were used to follow the process in real-time. nih.govnih.gov The C≡N stretching frequency, measured by IR, reported on the solvation state of the aromatic side chains, indicating whether they were exposed to water or buried within aggregates. nih.gov Simultaneously, changes in fluorescence intensity were used to follow the kinetics of fibril formation. nih.gov This combined approach provides a more complete picture of complex biological processes like protein folding and aggregation. nih.gov
Probing Electrostatic Fields and Hydration Status in Biological Systems
Circular Dichroism (CD) Spectroscopy in Conjunction with Fmoc-DL-4-Cyanophenylalanine
Circular Dichroism (CD) spectroscopy is a widely used technique for analyzing the secondary structure of proteins. arxiv.orgresearchgate.net While the 4-cyanophenylalanine probe itself is primarily analyzed via IR and fluorescence, CD spectroscopy is often used in conjunction to provide global structural context for the site-specific information gained from the probe. pnas.orgnih.govnih.gov
Bioorthogonal Chemistry and Click Chemistry Applications
The Cyano Group as a Bioorthogonal Handle
The cyano (–C≡N) group of 4-cyanophenylalanine is an effective bioorthogonal handle due to several key characteristics. It is small, minimizing structural perturbation of the parent biomolecule, and it is metabolically stable, meaning it does not typically exist in cells and thus has no competing biological side reactions. wikipedia.orgnih.gov Its unique vibrational properties also make it a useful spectroscopic probe to report on local protein environments. osti.gov The nitrile group can participate in specific chemical reactions that are orthogonal to the functional groups found in biological systems, making it an ideal candidate for targeted molecular labeling. nih.govacs.org
Conversion of the Cyano Group to Other Functionalities for Further Derivatization
Once incorporated into a peptide or protein, the cyano group of a 4-cyanophenylalanine residue can be chemically converted into other functional groups for subsequent modifications. This versatility expands its utility in bioconjugation. For example, a cyano group can be reduced to a primary amine, which can then be targeted by amine-reactive probes. google.comoyama-ct.ac.jp Another significant conversion involves the reaction of the nitrile with 1,2-aminothiols (such as an N-terminal cysteine) to form a stable thiazoline (B8809763) or thiazole (B1198619) linkage, a reaction that has been explored for site-specific protein labeling. acs.orgresearchgate.net These transformations allow for a two-step labeling strategy, where the initial bioorthogonal handle is converted into a more reactive or specifically desired functional group within the biological context.
Development of Tetrazine-Containing Amino Acids from 4-Cyanophenylalanine for Ligation
A pivotal application of 4-cyanophenylalanine is its use as a precursor for synthesizing tetrazine-containing amino acids. nih.govplos.org Tetrazines are key components in one of the fastest and most selective bioorthogonal reactions: the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with strained alkenes like trans-cyclooctenes or norbornenes. springernature.comresearchgate.net
The synthesis involves treating 4-cyanophenylalanine with reagents like formamidine (B1211174) acetate (B1210297) and hydrazine, followed by an oxidation step with sodium nitrite, to construct the tetrazine ring on the phenyl group. nih.govgoogle.com This creates a novel amino acid that can be incorporated into proteins via genetic code expansion or peptide synthesis. nih.govspringernature.com The resulting tetrazine-modified protein can then be rapidly and specifically ligated to a probe molecule carrying a strained alkene, even at low concentrations inside living cells. springernature.com
Table 1: Synthesis of Tetrazine-Phenylalanine from 4-Cyano-L-phenylalanine nih.govgoogle.com
| Step | Reagents | Conditions | Outcome | Yield |
| 1. Dihydrotetrazine formation | 4-Cyano-L-phenylalanine, Formamidine acetate, Sulfur, Anhydrous hydrazine | Room temperature, 24 hours | Intermediate dihydrotetrazine derivative | - |
| 2. Oxidation | Acetic acid, Sodium nitrite | 0°C to room temperature, 30-60 min | (S)-3-(4-(1,2,4,5-tetrazin-3-yl)phenyl)-2-aminopropanoic acid | 59-65% |
Applications in Protein Labeling and Live Cell Imaging
The ability to site-specifically incorporate 4-cyanophenylalanine and its derivatives into proteins has opened new avenues for protein labeling and live cell imaging. nih.gov By genetically encoding the amino acid in response to a unique codon, researchers can introduce it at any desired position in a protein. nih.govspringernature.com
Once the tetrazine derivative of 4-cyanophenylalanine is in place, it can react with a fluorescently-labeled strained alkene. springernature.com This IEDDA reaction is highly efficient and bioorthogonal, enabling the attachment of fluorophores to specific proteins inside living cells for high-resolution imaging studies. nih.govresearchgate.net This method overcomes some limitations of fluorescent proteins like GFP, such as their large size and specific photophysical properties. nih.gov Furthermore, the intrinsic fluorescence of 4-cyanophenylalanine itself, while modest, can be used to probe protein folding and hydrophobic core formation, as its quantum yield is sensitive to the local environment. acs.orgresearchgate.net
Mechanistic and Conformational Studies Involving Fmoc Dl 4 Cyanophenylalanine
Conformational Analysis of Peptides Incorporating Fmoc-DL-4-Cyanophenylalanine
The introduction of 4-cyanophenylalanine (FCN) into a peptide sequence provides a sensitive handle for conformational analysis through various spectroscopic techniques. The cyano group's distinct vibrational and fluorescent properties allow for detailed investigation of peptide secondary structure and folding.
Circular dichroism (CD) spectroscopy is a widely used technique to assess the secondary structure of peptides. Studies on alanine-based helical peptides have utilized CD to determine the degree of helicity upon incorporation of FCN. For instance, a 21-residue alanine-based peptide containing a Tyr-FCN pair was shown by CD to be partially helical in buffer, exhibiting the characteristic minima at 208 and 222 nm. nih.gov In the presence of a denaturant like 8 M urea, the CD spectrum indicated an unfolded state. nih.gov Similarly, a peptide with a His-FCN pair also showed partial helicity at both pH 5.5 and 8.3, with helical contents estimated to be between 37% and 42%. nih.gov These studies demonstrate that the incorporation of FCN is compatible with the formation of α-helical structures and that CD can be effectively used to monitor the conformational state of FCN-containing peptides.
Fluorescence spectroscopy of FCN provides another avenue for conformational analysis. The fluorescence of FCN is sensitive to its local environment, including solvent exposure and interactions with neighboring residues. researchgate.net This sensitivity can be exploited to monitor conformational changes, such as the folding of a peptide from a random coil to a more ordered structure. For example, the formation of an α-helix can bring an FCN residue into close proximity with a quenching residue, leading to a change in fluorescence intensity that signals the conformational transition. nih.gov Furthermore, fluorescence resonance energy transfer (FRET) between FCN and another fluorophore, such as tryptophan, can provide distance constraints to characterize the conformational ensemble of a peptide in solution. researchgate.net
Interactive Data Table: Conformational Analysis of FCN-Containing Peptides
| Peptide System | Analytical Technique | Key Finding | Reference |
|---|---|---|---|
| Alanine-based helical peptide with Tyr-FCN pair | Circular Dichroism (CD) | Peptide is partially helical in buffer and unfolds in 8 M urea. | nih.gov |
| Alanine-based helical peptide with His-FCN pair | Circular Dichroism (CD) | Peptide is partially helical (37-42%) at both pH 5.5 and 8.3. | nih.gov |
| NTL9 protein with FCN at position 5 | Circular Dichroism (CD) and Fluorescence | The FCN variant adopts the same fold as the wild-type protein. | researchgate.net |
| Mastoparan X peptide with FCN mutants | Fluorescence Resonance Energy Transfer (FRET) | FCN-Trp FRET pair used to determine conformational distribution in water and urea. | researchgate.net |
Impact of this compound Substitution on Peptide/Protein Structure and Function
A critical consideration when introducing a non-canonical amino acid is its potential to perturb the native structure and function of the peptide or protein. The substitution of a natural amino acid with 4-cyanophenylalanine is generally considered to be a conservative one due to the similar size and shape of the side chain to phenylalanine and tyrosine. nih.gov The cyano group introduces distinct electronic and steric properties that can influence intermolecular interactions and self-assembly.
The impact on biological function, such as binding affinity, has also been investigated. In a study of a peptide from the calmodulin (CaM)-binding domain of skeletal muscle myosin light chain kinase, the substitution of various residues with a related cyanylated amino acid, cyanylated cysteine, resulted in only minor perturbations to the binding affinity for CaM. acs.org In most cases, the dissociation constant (Kd) remained within an order of magnitude of the unmodified peptide. acs.org Similarly, a doubly labeled peptide containing 4-cyanophenylalanine was shown to bind to calmodulin with a Kd of approximately 64 nM, which is in agreement with values reported for the wild-type peptide-protein interaction. researchgate.net These findings suggest that FCN can be a non-perturbing probe for studying protein-protein interactions. The cyano group itself can be a useful tool in medicinal chemistry for the design of enzyme inhibitors or to enhance interactions with biological targets. smolecule.com
Interactive Data Table: Functional Impact of Cyanophenylalanine Substitution
| System | Substituted Residue | Functional Assay | Observation | Reference |
|---|---|---|---|---|
| NTL9 Protein | Phe5 -> FCN5 | Equilibrium Denaturation | Variant adopts the same fold and is slightly more stable than wild-type. | researchgate.net |
| Calmodulin-binding peptide | Various residues -> Cyanylated Cysteine | Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd) for calmodulin was nearly identical to the unlabeled peptide. | acs.org |
| MLCK peptide fragment | Two positions labeled with Phe2CN and Phe4CN | Fluorescence Titration | The measured Kd for calmodulin binding (~64 nM) was in agreement with previous measurements. | researchgate.net |
Understanding Side-Chain Interactions and Environmental Effects on Incorporated Residues
The fluorescence of the 4-cyanophenylalanine side chain is highly sensitive to its local environment, making it an excellent probe for studying side-chain interactions and the effects of the surrounding medium. The fluorescence quantum yield is significantly influenced by hydrogen bonding to the cyano group and quenching by nearby amino acid side chains. nih.govresearchgate.net
Systematic studies have been conducted to understand the quenching effects of different amino acid side chains on FCN fluorescence. These studies have revealed a clear hierarchy of quenching efficiency. Tyrosine has the most significant quenching effect, followed by deprotonated histidine, methionine, and cysteine. nih.govnih.gov The protonation state of certain residues plays a crucial role; for example, a deprotonated histidine side chain is a much more effective quencher than a protonated one. nih.gov This pH-dependent quenching can be utilized to create fluorescent probes that are sensitive to changes in the local pH environment.
The solvent environment also has a profound impact on the fluorescence properties of FCN. The fluorescence quantum yield is generally higher when the cyano group is hydrogen-bonded, for instance, when exposed to a protic solvent like water. researchgate.net Conversely, when the FCN residue is buried in a nonpolar, hydrophobic environment, its fluorescence is often quenched. researchgate.net This sensitivity to solvent polarity and hydrogen bonding capacity allows FCN to be used to probe the degree of solvent exposure of a particular residue within a peptide or protein, providing insights into protein folding and membrane interactions. The quenching of FCN fluorescence by free imidazole (B134444) and hydroxide (B78521) ions has also been quantified, with Stern-Volmer constants of 39.8 M⁻¹ and 22.1 M⁻¹, respectively. nih.govnih.gov
Interactive Data Table: Quenching of 4-Cyanophenylalanine Fluorescence
| Quencher | Condition | Quenching Efficiency Rank/Value | Reference |
|---|---|---|---|
| Tyrosine (Tyr) | - | 1 (Highest) | nih.govnih.gov |
| Histidine (His) | Deprotonated (neutral) | 2 | nih.govnih.gov |
| Methionine (Met) | - | 3 | nih.govnih.gov |
| Cysteine (Cys) | - | 4 | nih.govnih.gov |
| Histidine (His) | Protonated | 5 | nih.govnih.gov |
| Asparagine (Asn) | - | 6 | nih.govnih.gov |
| Arginine (Arg) | - | 7 (Lowest) | nih.govnih.gov |
| Lysine (Lys) | Protonated | 7 (Lowest) | nih.govnih.gov |
| Free Imidazole | Neutral | Ksv = 39.8 M⁻¹ | nih.govnih.gov |
| Hydroxide Ion | - | Ksv = 22.1 M⁻¹ | nih.govnih.gov |
Fmoc Dl 4 Cyanophenylalanine in Drug Discovery and Development Research
Role in Rational Drug Design Approaches
Rational drug design is a strategic approach in medicinal chemistry that involves the systematic development of new drugs based on a detailed understanding of the biological target's three-dimensional structure and function. mdpi.comresearchgate.net Fmoc-DL-4-cyanophenylalanine, by virtue of its unique structural features, plays a significant role in these advanced methodologies.
The incorporation of its core structure, 4-cyanophenylalanine, serves as a powerful biophysical probe. The cyano group's fluorescence is sensitive to its local environment, a property that researchers exploit to study protein folding, protein-peptide interactions, and the formation of larger protein complexes like amyloids. nih.gov By strategically placing this unnatural amino acid within a peptide sequence, scientists can monitor changes in fluorescence to gain insights into the structure and dynamics of proteins and their interactions with potential drug candidates. nih.govacs.org
Furthermore, the ability to insert a non-canonical amino acid like 4-cyanophenylalanine into a peptide allows for the creation of novel structures not found in nature. This expands the chemical space available to drug designers, enabling the construction of peptides with tailored properties. frontiersin.org This is a cornerstone of rational design, where molecules are built to fit precisely into the binding sites of therapeutic targets such as enzymes or receptors. chemimpex.commdpi.com The use of Fmoc-protected amino acids is fundamental to the synthesis of these custom peptides. mdpi.com
| Application Area | Methodology | Research Finding | Reference |
|---|---|---|---|
| Structural Biology | Fluorescence Spectroscopy | Acts as a fluorescent probe to study protein folding, dynamics, and protein-membrane or protein-peptide interactions. | nih.gov |
| Interaction Studies | Proximity-Based Quenching Assay | Used in combination with a quencher like selenomethionine (B1662878) to determine the orientation of helices within a protein structure. | acs.org |
| Peptide Engineering | Solid-Phase Peptide Synthesis | Enables the creation of peptides with unique functionalities for investigating specific structural or biological properties. | smolecule.com |
Exploration in the Development of Novel Therapeutic Agents
The unique properties of this compound make it a valuable component in the exploration of new therapeutic agents. chemimpex.com Its incorporation into peptides can enhance their biological activity, making it a subject of interest in fields such as oncology and neurology. chemimpex.com The development of new drugs often involves targeting the interactions between proteins or the interaction of tumor cells with their microenvironment, and engineered peptides are a key modality for this. nih.govnih.gov
Research has shown that peptides containing 4-cyanophenylalanine derivatives can have antimicrobial properties. For instance, it has been shown to have potential in targeting Gram-positive bacteria, where it can reduce bacterial loads in laboratory settings. smolecule.com This suggests its utility in the development of novel antimicrobial peptides, which are of growing interest as a strategy to combat antibiotic resistance. smolecule.com The ability to synthesize peptides with non-canonical amino acids allows researchers to create agents that are resistant to degradation by proteases, a common challenge in drug development. nih.gov
| Therapeutic Area | Research Focus | Potential Application | Reference |
|---|---|---|---|
| Oncology | Development of bioactive peptides. | Creation of novel agents that may inhibit tumor growth. | chemimpex.com |
| Neurology | Development of bioactive peptides. | Design of therapeutics for neurological disorders. | chemimpex.com |
| Infectious Diseases | Antimicrobial peptide development. | Targeting Gram-positive bacteria to reduce infections. | smolecule.com |
Contribution to the Study of Structure-Activity Relationships (SAR) in Drug Candidates
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. They involve systematically altering the chemical structure of a compound and observing the effect on its biological activity. This process helps to identify the key chemical features (pharmacophores) responsible for a drug's therapeutic effect. mdpi.com
This compound is a powerful tool for SAR studies. chemimpex.com By substituting this unnatural amino acid for natural amino acids at various positions within a peptide sequence, researchers can probe how changes in size, polarity, and electronic properties affect the peptide's ability to bind to its target and elicit a biological response. chemimpex.comsmolecule.com The cyano group's unique polarity, which is between that of a methylene (B1212753) and an amide group, provides a relatively conservative substitution for natural aromatic amino acids, allowing for fine-tuning of a peptide's properties. nih.gov
This systematic modification allows for the mapping of binding sites and the optimization of lead compounds. For example, by incorporating 4-cyanophenylalanine, a researcher can determine if an aromatic ring with an electron-withdrawing group at a specific position enhances or diminishes the peptide's activity. nih.gov This information is crucial for refining drug candidates to improve their potency and selectivity. chemimpex.com
Potential in Peptide-Based Drug Research
Peptide-based drugs represent a growing class of therapeutics, valued for their high specificity and potency, which often leads to fewer side effects compared to small molecule drugs. frontiersin.orgnih.gov However, natural peptides often suffer from poor metabolic stability, being quickly broken down by enzymes in the body. mdpi.com
Future Research Directions and Emerging Opportunities
Integration with Advanced Spectroscopic Techniques
The 4-cyanophenylalanine (pCNPhe) residue, introduced via Fmoc-DL-4-cyanophenylalanine, is an exceptional spectroscopic probe for investigating protein and peptide structure and dynamics. nih.gov Its utility stems from the unique properties of the nitrile (C≡N) group, which has a vibrational stretching mode in a region of the infrared (IR) spectrum that is free from interference by other natural amino acid signals. nih.govacs.org This allows for clear and unambiguous monitoring of the local environment.
Future research will likely focus on integrating this probe with more sophisticated spectroscopic methods. The sensitivity of the nitrile group's vibrational frequency to its local electric field and hydrogen-bonding environment makes it an ideal candidate for advanced vibrational spectroscopies. nih.govresearchgate.net
Key Research Thrusts:
Time-Resolved Spectroscopy: Application in time-resolved resonance Raman and femtosecond-to-picosecond 2D-IR spectroscopy can provide unprecedented detail on water dynamics and conformational changes in proteins on biologically relevant timescales. nih.govacs.org
Enhanced Sensitivity: The use of UV resonance Raman spectroscopy has been shown to lower the detection limit of pCNPhe to approximately 10 μM, a significant improvement over traditional IR studies, opening up a wider range of potential applications. nih.gov
Isotope Labeling: Synthesizing and incorporating isotopic variants of pCNPhe (e.g., containing 13C and/or 15N in the nitrile group) allows for the unambiguous assignment of vibrational modes and enables the simultaneous probing of multiple sites within a single protein. acs.org
Fluorescence Probing: The intrinsic fluorescence of pCNPhe, which is sensitive to solvent polarity and quenching by adjacent residues like selenomethionine (B1662878), can be further exploited. nih.govrsc.org Future work could involve designing novel Förster Resonance Energy Transfer (FRET) pairs with pCNPhe as a donor to measure molecular distances within and between biomolecules. nih.govrsc.org
| Spectroscopic Technique | Key Property of pCNPhe | Information Gained | Emerging Application |
|---|---|---|---|
| Infrared (IR) Spectroscopy | C≡N stretch in a clear spectral region (~2233 cm⁻¹) scispace.com | Local polarity, hydration, and electric fields nih.govrsc.org | 2D-IR spectroscopy for ultrafast protein dynamics |
| UV Resonance Raman | Signal enhancement with UV excitation (229-244 nm) nih.gov | High-sensitivity detection of local environment nih.gov | Studying protein dynamics in dilute solutions |
| Fluorescence Spectroscopy | Environment-sensitive quantum yield; FRET donor researchgate.netrsc.org | Protein folding, binding events, and molecular distances nih.govnih.gov | Developing novel FRET pairs for multi-distance tracking |
Development of Novel Bioconjugation Strategies
The site-specific incorporation of unnatural amino acids (UAAs) is a cornerstone of modern chemical biology, enabling the creation of precisely engineered protein conjugates for therapeutic and diagnostic purposes. nih.govacs.org this compound serves as the precursor for incorporating pCNPhe, whose nitrile group can act as a versatile chemical handle for subsequent modifications.
While often used as a passive probe, the cyano group is a reactive moiety that can be targeted for novel bioconjugation reactions. Future research is expected to move beyond its spectroscopic role and harness its chemical reactivity.
Potential Research Areas:
Bioorthogonal Chemistry: Developing new bioorthogonal reactions that specifically target the nitrile group. While reactions like 1,3-dipolar cycloadditions and various coupling reactions are established for other UAAs, dedicated strategies for the cyano group under physiological conditions remain an open area for innovation. acs.orgacs.org
Nitrile Group Conversion: Exploring the post-synthetic modification of the nitrile group within a peptide into other functionalities (e.g., amines or carboxylic acids) to create unique linkage points for attaching drugs, polymers, or imaging agents.
Controlled Conjugation: Leveraging the unique electronic properties of the nitrile to direct site-specific reactions. The powerful electron-withdrawing nature of the cyano group can influence the reactivity of the phenyl ring or be used in transition-metal-catalyzed cross-coupling reactions. nih.gov This could enable conjugation strategies that are orthogonal to those targeting common amino acid side chains.
| Strategy | Description | Potential Advantage | Research Focus |
|---|---|---|---|
| Direct Nitrile Targeting | Development of novel cycloaddition or ligation reactions that are specific to the C≡N triple bond. | Creates a new class of bioorthogonal reactions, expanding the toolkit for protein modification. acs.org | Designing catalysts and reaction conditions compatible with biological systems. |
| Post-Synthesis Derivatization | Chemical transformation of the incorporated nitrile into a different functional group (e.g., amine, tetrazole) on the solid support or in solution. sigmaaldrich.com | Allows for the introduction of a wider variety of chemical handles than the nitrile alone. | Optimizing reaction efficiency and ensuring compatibility with complex peptides. |
| Nitrile-Activated Coupling | Using the nitrile group to activate the phenyl ring for palladium-mediated cross-coupling or other metal-catalyzed reactions. | Enables the attachment of aryl groups or other moieties through robust C-C bond formation. | Screening catalysts and developing protocols for aqueous environments. |
Applications in Advanced Materials Science
Fmoc-protected amino acids are widely recognized as powerful building blocks for creating self-assembling nanomaterials, particularly hydrogels. mdpi.com The self-assembly process is typically driven by a combination of π-π stacking of the aromatic Fmoc groups and hydrogen bonding between the amino acid components. mdpi.com
This compound is a promising but underexplored candidate for the development of novel functional materials. The introduction of the polar nitrile group is expected to significantly influence the self-assembly process and the final properties of the material.
Future Research Directions:
Novel Hydrogel Formation: Investigating the self-assembly of this compound under various conditions (e.g., pH, temperature, solvent exchange) to create hydrogels with unique mechanical and chemical properties. mdpi.com
Functional Materials: Exploring how the nitrile groups, aligned within the fibrillar network of a hydrogel, can create materials with interesting dielectric properties or the ability to specifically bind to certain molecules.
Responsive Materials: Designing "smart" materials where the embedded pCNPhe residues act as in-situ spectroscopic reporters, allowing researchers to monitor changes within the material (e.g., gel-sol transitions, guest molecule binding, or degradation) in real-time using IR or fluorescence spectroscopy.
Co-Assembled Materials: Creating multi-component materials by co-assembling this compound with other Fmoc-amino acids to finely tune the properties of the resulting hydrogels for applications in tissue engineering or controlled release. mdpi.com
Expansion into In Vivo Imaging and Diagnostics
The development of peptide-based agents for in vivo imaging, particularly for Positron Emission Tomography (PET), is a rapidly growing field. These agents offer high specificity for disease targets like tumors or areas of inflammation. google.comnih.gov The unique chemical nature of the nitrile group in 4-cyanophenylalanine makes it an attractive target for radiolabeling.
Future research can leverage this compound to build sophisticated peptides for non-invasive imaging and diagnostics.
Key Opportunities:
PET Agent Development: The nitrile group can be directly labeled with positron-emitting isotopes. A key opportunity lies in the copper-mediated radiocyanation to introduce Carbon-11 ([¹¹C]CN) into peptides containing a pCNPhe residue (often synthesized from an iodophenylalanine precursor). nih.gov This enables the creation of PET tracers from peptides designed to target specific receptors.
Targeted Diagnostics: Synthesizing peptides that incorporate pCNPhe and are known to bind to specific cancer or inflammatory markers. After radiolabeling, these peptides could be used to visualize and diagnose diseases with high precision. google.com
Pharmacokinetic Studies: Using radiolabeled pCNPhe-containing peptides to study the in vivo biodistribution, target engagement, and blood-brain barrier penetration of peptide therapeutics, as has been explored for ligands like nociceptin. nih.gov The incorporation of this unnatural amino acid can also improve the peptide's stability against enzymatic degradation in vivo. smolecule.com
Q & A
Q. How can researchers optimize the solid-phase synthesis of peptides incorporating Fmoc-DL-4-cyanophenylalanine?
Methodological Answer: To integrate this compound into peptides, employ standard Fmoc-based solid-phase peptide synthesis (SPPS). Key steps include:
- Coupling Conditions : Use activating agents like HBTU/HOBt in DMF to enhance reactivity, especially given the steric and electronic effects of the 4-cyano substituent. Similar protocols are validated for Fmoc-4-chloro-phenylalanine and Fmoc-4-nitro-phenylalanine derivatives .
- Deprotection : Apply 20% piperidine in DMF for Fmoc removal. For acid-sensitive sequences, consider alternative methods such as ionic liquids, which enable efficient cleavage at room temperature while preserving sensitive functional groups .
- Side-Chain Protection : Ensure the cyanophenyl group remains unprotected unless specific modifications are required.
Q. What analytical techniques are critical for validating the incorporation of this compound into synthetic peptides?
Methodological Answer:
- HPLC-MS : Use reversed-phase HPLC with UV detection (monitor at 260–280 nm for Fmoc absorption) coupled with mass spectrometry to confirm molecular weight and purity. For example, Fmoc-4-chloro-phenylalanine derivatives are routinely analyzed this way .
- Circular Dichroism (CD) : Characterize secondary structural changes induced by the 4-cyano group, comparing results with unmodified phenylalanine or other substituted analogs (e.g., Fmoc-4-nitro-phenylalanine) .
- NMR Spectroscopy : Analyze aromatic proton shifts to verify the position and electronic effects of the cyano substituent .
Q. How does the 4-cyano substituent influence peptide conformation and stability?
Methodological Answer: The 4-cyano group introduces steric bulk and electron-withdrawing effects, which can:
- Stabilize β-Sheet Structures : Similar to Fmoc-diphenylalanine, the cyano group may promote π–π stacking interactions, as observed in hydrogels formed by Fmoc-arylalanine derivatives .
- Alter Solubility : The polar cyano group improves solubility in organic solvents (e.g., DMF) compared to hydrophobic substituents like 4-methylphenylalanine .
- Impact Proteolytic Resistance : Test stability against proteases (e.g., trypsin) by comparing degradation rates with unmodified peptides .
Advanced Research Questions
Q. How can researchers design experiments to study the self-assembly of this compound into supramolecular nanostructures?
Methodological Answer:
- Mechanism-Driven Design : Leverage the π–π stacking propensity of the cyanophenyl and Fmoc groups, as demonstrated for Fmoc-diphenylalanine hydrogels. Use TEM to visualize nanofiber or nanocylinder formation .
- Solvent Screening : Test self-assembly in aqueous/organic solvent mixtures (e.g., DMSO/water) to identify critical aggregation concentrations (CACs). Compare with Fmoc-4-azidophenylalanine systems, where solvent polarity dictates morphology .
- Spectroscopic Validation : Employ FTIR to monitor β-sheet formation (amide I band at ~1630 cm⁻¹) and fluorescence spectroscopy to track aromatic interactions .
Q. What strategies address solubility challenges during the synthesis of this compound-containing peptides?
Methodological Answer:
- Cosolvent Systems : Incorporate DMSO or THF into DMF to improve solubility, as used for Fmoc-3,4-dimethoxy-phenylalanine derivatives .
- Ionic Liquid-Mediated Synthesis : Adopt methods from Fmoc removal studies, where ionic liquids enhance solubility and reaction efficiency for bulky residues .
- Microwave-Assisted Synthesis : Apply controlled heating to reduce aggregation, a technique validated for Fmoc-4-bromophenylalanine .
Q. How should researchers resolve contradictions between spectroscopic data (e.g., NMR vs. CD) when analyzing this compound-containing peptides?
Methodological Answer:
- Contextual Analysis : NMR may indicate disordered structures in solution, while CD suggests ordered β-sheets. This discrepancy is common in self-assembling systems (e.g., Fmoc-diphenylalanine) and reflects dynamic equilibria between monomeric and aggregated states .
- Variable-Temperature Studies : Perform NMR at elevated temperatures to disrupt aggregates and observe monomeric conformations.
- Complementary Techniques : Use X-ray crystallography (for crystalline peptides) or AFM (for surface-adsorbed structures) to reconcile data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
